molecular formula C9H10FNO B1518686 4-(Dimethylamino)-3-fluorobenzaldehyde CAS No. 1021240-69-6

4-(Dimethylamino)-3-fluorobenzaldehyde

Cat. No.: B1518686
CAS No.: 1021240-69-6
M. Wt: 167.18 g/mol
InChI Key: FXAPINLZEXGHEZ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FNO. It is characterized by a benzene ring substituted with a dimethylamino group at the 4-position and a fluorine atom at the 3-position, along with an aldehyde group at the 1-position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-fluoroaniline as the starting material.

  • Dimethylation: The amino group of 4-fluoroaniline is dimethylated using formaldehyde and formic acid to form 4-(dimethylamino)-3-fluoroaniline.

  • Oxidation: The aniline derivative is then oxidized using an oxidizing agent such as manganese dioxide (MnO2) to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted carbon.

Common Reagents and Conditions:

  • Oxidation: Manganese dioxide (MnO2) or chromyl chloride (CrO2Cl2) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction.

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-(Dimethylamino)-3-fluorobenzoic acid

  • Reduction: 4-(Dimethylamino)-3-fluorobenzyl alcohol

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-fluorobenzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Dimethylamino)-3-fluorobenzaldehyde exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of electrons. In substitution reactions, the fluorine atom can be replaced by a nucleophile, leading to the formation of new chemical bonds.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can interact with enzymes, inhibiting their activity and affecting biological pathways.

  • Receptor Binding: It can bind to receptors, modulating their function and influencing cellular responses.

Comparison with Similar Compounds

4-(Dimethylamino)-3-fluorobenzaldehyde is similar to other fluorinated benzaldehydes and dimethylamino derivatives. its unique combination of functional groups and substitution pattern sets it apart. Some similar compounds include:

  • 4-(Dimethylamino)benzaldehyde: Lacks the fluorine atom.

  • 3-Fluorobenzaldehyde: Lacks the dimethylamino group.

  • 4-Fluorobenzaldehyde: Lacks both the dimethylamino group and the fluorine atom.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-(dimethylamino)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAPINLZEXGHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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